(-)-Stylopine

AKR1C3 inhibitor cancer research enzyme selectivity

(-)-Stylopine (CAS 7461-02-1) is the preferred research tool for selective AKR1C3 inhibition with minimal off-target AKR1C2 activity, enabling clean interrogation of steroid metabolism and anthracycline resistance in prostate and breast cancer models. Its unique lack of DNA intercalation—unlike coptisine or corysamine—makes it the definitive negative control in G-quadruplex and nucleic acid-targeting studies. Compared to chelidonine, (-)-stylopine exhibits negligible AChE inhibition, eliminating acetylcholine-mediated confounding in NF-κB and MAPK pathway experiments in macrophage inflammation models. Sourced from Chelidonium majus L., this tetrahydroprotoberberine alkaloid features two methylenedioxy bridges and native C-14 stereochemistry critical for target engagement. Ideal for laboratories requiring a clean, well-characterized alkaloid with defined selectivity.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 7461-02-1
Cat. No. B1682497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Stylopine
CAS7461-02-1
Synonyms6,7,12b,13-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
stylopine
stylopine, (S)-isomer
stylopine, 14C-labeled, (+,-)-isomer
tetrahydrocoptisine
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
InChIInChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
InChIKeyUXYJCYXWJGAKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Stylopine CAS 7461-02-1: Tetrahydroprotoberberine Alkaloid with Distinct AKR1C3 Inhibition and Anti-Inflammatory Profile


(-)-Stylopine (CAS 7461-02-1), also known as tetrahydrocoptisine, is a tetrahydroprotoberberine alkaloid isolated from *Chelidonium majus* L. (Papaveraceae) [1]. It is characterized by two methylenedioxy bridges and a chiral center at C-14, with the (-)-enantiomer being the naturally occurring form [2]. Stylopine exhibits a unique combination of AKR1C3 (aldo-keto reductase 1C3) inhibitory activity and anti-inflammatory effects via suppression of NF-κB and MAPK signaling pathways [3].

(-)-Stylopine 7461-02-1: Why Other Tetrahydroprotoberberine Alkaloids Cannot Be Casually Substituted


Substituting (-)-stylopine with another tetrahydroprotoberberine alkaloid—such as berberine, coptisine, protopine, or chelidonine—introduces significant functional variance due to differential target engagement and selectivity profiles. The methylenedioxy bridge arrangement and C-14 stereochemistry of (-)-stylopine confer a unique binding mode to AKR1C3 that is not shared by all analogs [1]. Moreover, (-)-stylopine exhibits a distinct lack of DNA intercalation compared to its quaternary protoberberine counterparts, a property with profound implications for experimental design in nucleic acid-targeting studies [2].

(-)-Stylopine 7461-02-1 Quantitative Differentiation: AKR1C3 Selectivity, DNA Non-Binding, and Acetylcholinesterase Negligibility


(-)-Stylopine Demonstrates Superior AKR1C3 Inhibitory Potency vs. Berberine with Favorable Selectivity Over AKR1C1

In a comparative evaluation of nineteen isoquinoline alkaloids against recombinant AKR1C3, (-)-stylopine was identified as the most potent inhibitor among the tested compounds, exhibiting moderate selectivity toward AKR1C3 versus the closely related AKR1C1 isoform [1]. In contrast, the structurally related alkaloid berberine shows an AKR1C3 IC50 of 5.90 ± 0.19 μM but lacks significant selectivity over AKR1C2 (IC50 6.71 ± 2.17 μM) [2].

AKR1C3 inhibitor cancer research enzyme selectivity

(-)-Stylopine Lacks DNA Intercalation Activity, in Stark Contrast to Quaternary Protoberberines Coptisine and Corysamine

Competitive dialysis, circular dichroism (CD), and electrospray mass spectrometry studies comparing quaternary and tetrahydroprotoberberine alkaloids revealed that (-)-stylopine does not interact with any DNA structure (dsDNA, ssDNA, or G-quadruplexes). In contrast, its quaternary analogs coptisine and corysamine exhibit preferential binding to G-quadruplex DNA over dsDNA and ssDNA [1].

DNA binding G-quadruplex nucleic acid interaction

(-)-Stylopine Exhibits Negligible Acetylcholinesterase (AChE) Inhibition Relative to Chelidonine, Minimizing Cholinergic Confounding

In a direct comparative study of alkaloids isolated from *Chelidonium majus*, (-)-stylopine demonstrated an IC50 of 114 ± 2.9 μM against human erythrocyte acetylcholinesterase (AChE), which is approximately 4.25-fold weaker than the IC50 of 26.84 ± 1.2 μM observed for chelidonine under identical assay conditions [1].

acetylcholinesterase off-target activity selectivity profiling

(-)-Stylopine 7461-02-1: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Selective AKR1C3 Inhibition in Hormone-Dependent Cancer Models

(-)-Stylopine is the preferred tool compound for studies requiring selective AKR1C3 inhibition with minimal off-target AKR1C2 activity. Its demonstrated selectivity profile makes it suitable for investigating AKR1C3-mediated steroid metabolism and anthracycline resistance in prostate and breast cancer cell lines [1][2].

Negative Control in DNA-Targeting Assays

Due to its unique lack of DNA interaction, (-)-stylopine serves as an ideal negative control in studies involving DNA-binding alkaloids. It allows researchers to isolate non-DNA-mediated effects in experiments where coptisine or corysamine would confound results through G-quadruplex intercalation [1].

Anti-Inflammatory Mechanism Studies Requiring Low Cholinergic Interference

For investigations into NF-κB and MAPK pathway inhibition in macrophages, (-)-stylopine offers a cleaner pharmacological profile than chelidonine, which exhibits 4.25-fold greater AChE inhibitory activity. This reduces the risk of acetylcholine-mediated confounding in inflammation models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Stylopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.